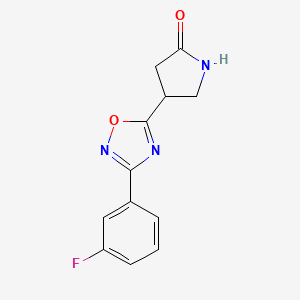
4-Bromo-6-cyanopicolinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-cyanopicolinoyl chloride is a chemical compound with the molecular formula C7H2BrClN2O. It is a derivative of picolinic acid, featuring bromine, cyanide, and chloride functional groups. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its reactive nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-cyanopicolinoyl chloride typically involves the bromination of 6-cyanopicolinic acid followed by chlorination. The reaction conditions often require the use of bromine and thionyl chloride as reagents. The process can be summarized as follows:
Bromination: 6-cyanopicolinic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.
Chlorination: The brominated product is then reacted with thionyl chloride to replace the hydroxyl group with a chloride group, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-cyanopicolinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The compound can be hydrolyzed to form 4-Bromo-6-cyanopicolinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.
Major Products Formed
Nucleophilic Substitution: Substituted picolinoyl derivatives.
Coupling Reactions: Biaryl compounds.
Hydrolysis: 4-Bromo-6-cyanopicolinic acid.
Applications De Recherche Scientifique
4-Bromo-6-cyanopicolinoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in the development of biochemical probes and inhibitors.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-cyanopicolinoyl chloride is primarily based on its reactivity towards nucleophiles. The presence of electron-withdrawing groups such as bromine and cyanide makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or form new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-cyanopyridine
- 6-Bromo-2-cyanopyridine
- 4-Chloro-6-cyanopicolinoyl chloride
Uniqueness
4-Bromo-6-cyanopicolinoyl chloride is unique due to the combination of bromine, cyanide, and chloride functional groups, which impart distinct reactivity patterns
Propriétés
Formule moléculaire |
C7H2BrClN2O |
|---|---|
Poids moléculaire |
245.46 g/mol |
Nom IUPAC |
4-bromo-6-cyanopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2BrClN2O/c8-4-1-5(3-10)11-6(2-4)7(9)12/h1-2H |
Clé InChI |
LAMFTIWWJHWRBE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)C(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


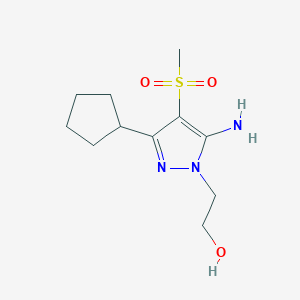



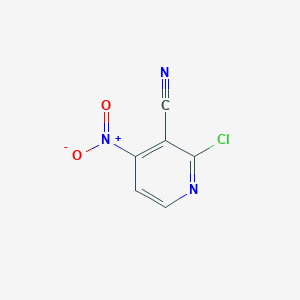
![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)

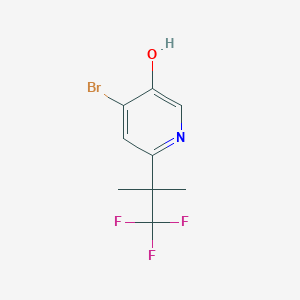

![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)
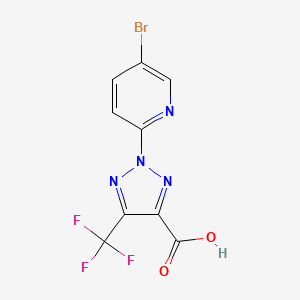
![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)
